Ibotenic acid
Overview
Description
It is a conformationally-restricted analogue of the neurotransmitter glutamate and acts as a non-selective glutamate receptor agonist . Due to its structural similarity to glutamate, ibotenic acid can be a powerful neurotoxin in high doses and is used in scientific research as a brain-lesioning agent .
Mechanism of Action
Target of Action
Ibotenic acid, a naturally occurring compound found in certain mushroom species, primarily targets glutamate receptors in the brain . Glutamate is a key neurotransmitter involved in sending signals between nerve cells . Specifically, this compound acts as an agonist of the N-methyl-D-aspartate (NMDA) and trans-ACPD receptor sites in multiple systems in the central nervous system .
Mode of Action
Once attached to its targets, this compound changes ion channel activity . Ion channels play a significant role in controlling the electrical charge of cells . It acts as a non-selective glutamate receptor agonist due to its structural similarity to the neurotransmitter glutamate .
Biochemical Pathways
This compound influences cellular signaling pathways vital for how cells communicate . It is a conformationally-restricted analogue of the neurotransmitter glutamate . Due to in vivo decarboxylation into muscimol, it acts indirectly as a potent GABA A and GABA A -ρ receptor agonist .
Pharmacokinetics
This compound is a prodrug of muscimol, broken down by the liver to that much more stable compound
Result of Action
The molecular and cellular effects of this compound’s action are profound. It can be a powerful neurotoxin in high doses . The neurotoxic effects appear to be dose-related .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, attempts to dry Amanita muscaria, a mushroom species that contains this compound, could result in the decarboxylation of this compound to afford muscimol . .
Biochemical Analysis
Biochemical Properties
Ibotenic acid acts as a potent agonist of the NMDA and group I and II metabotropic glutamate receptors . It also acts as a weak agonist of the AMPA and kainate receptors . In addition, due to in vivo decarboxylation into muscimol, it acts indirectly as a potent GABA A and GABA A -ρ receptor agonist .
Cellular Effects
This compound’s action can induce excitotoxicity, a process that leads to excessive neuron activation which can cause cell damage or death . This can significantly affect neural communication. The implications for neural communication are significant .
Molecular Mechanism
This compound is an agonist of glutamate receptors, specifically at both the N-methyl-D-aspartate, or NMDA, and trans-ACPD receptor sites in multiple systems in the central nervous system . Ibotenic neurotoxicity can be enhanced by glycine and blocked by dizocilpine .
Temporal Effects in Laboratory Settings
The neurotoxic effects of this compound appear to be dose-related and risks are unclear through consumption of ibotenic-acid containing fungi, although thought to be negligible in small doses
Dosage Effects in Animal Models
In animal models, stereotactic intrahippocampal administration of this compound impairs cholinergic transmission, learning, and memory performance . The effects of this compound can vary with different dosages, and high doses can lead to neurotoxic effects .
Metabolic Pathways
This compound is a prodrug of muscimol, broken down by the liver to that much more stable compound . The metabolic pathways of this compound involve its conversion to muscimol, a process that can be enhanced by the presence of water .
Preparation Methods
Synthetic Routes and Reaction Conditions: The biosynthetic pathway of ibotenic acid begins with the hydroxylation of glutamic acid by a dedicated Fe(II)/2-oxoglutarate-dependent oxygenase . This reaction yields threo-3-hydroxyglutamic acid, which is then converted into this compound, likely by enzymes encoded in the biosynthetic gene cluster .
Industrial Production Methods: . The extraction process typically involves drying the mushrooms and then using solvents to isolate the compound.
Chemical Reactions Analysis
Types of Reactions: Ibotenic acid undergoes several types of chemical reactions, including decarboxylation, which converts it into muscimol . This reaction is significant because muscimol is a more stable and potent psychoactive compound.
Common Reagents and Conditions:
Decarboxylation: This reaction can be facilitated by heating the compound or by using specific enzymes.
Oxidation and Reduction: this compound can undergo oxidation and reduction reactions, although these are less commonly studied.
Major Products:
Scientific Research Applications
Ibotenic acid has several scientific research applications:
Comparison with Similar Compounds
Glutamic Acid: Structurally similar to this compound, glutamic acid is a neurotransmitter that plays a crucial role in neural activation.
Kainic Acid: Another analogue of glutamic acid, kainic acid is used in research to study excitotoxicity and neurodegeneration.
Uniqueness of this compound: this compound is unique due to its dual role as both a neurotoxin and a prodrug for muscimol . Its ability to act as a non-selective glutamate receptor agonist and its conversion to muscimol make it a valuable tool in neuroscience research .
Properties
IUPAC Name |
2-amino-2-(3-oxo-1,2-oxazol-5-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O4/c6-4(5(9)10)2-1-3(8)7-11-2/h1,4H,6H2,(H,7,8)(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRJCBFDCFXCWGO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(ONC1=O)C(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40893771 | |
Record name | alpha-Amino-2,3-dihydro-3-oxo-5-isoxazoleacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40893771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2552-55-8, 60573-88-8 | |
Record name | (±)-Ibotenic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2552-55-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ibotenic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002552558 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ibotenic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=204850 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | alpha-Amino-2,3-dihydro-3-oxo-5-isoxazoleacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40893771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (S)-2-amino-2-(3-oxo-2,3-dihydroisoxazol-5-yl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Ibotenic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | IBOTENIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/44AS82FRSI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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